![molecular formula C4H6N2O2S B14050166 2-amino-5H-1,2-thiazole-4-carboxylic acid](/img/structure/B14050166.png)
2-amino-5H-1,2-thiazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5H-1,2-thiazole-4-carboxylic acid is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the amino group and the carboxylic acid group makes it a versatile intermediate in various chemical reactions and synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5H-1,2-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of thioamides with α-haloketones under basic conditions, leading to the formation of the thiazole ring . Another approach involves the use of thiourea and α-haloketones, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pH control, are crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-5H-1,2-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Nitro-thiazole derivatives.
Reduction: Thiazole alcohols.
Substitution: Substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-5H-1,2-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-amino-5H-1,2-thiazole-4-carboxylic acid involves its interaction with various molecular targets:
Vergleich Mit ähnlichen Verbindungen
2-Amino-5H-1,2-thiazole-4-carboxylic acid can be compared with other similar compounds, such as:
2-Aminothiazole: Both compounds share the thiazole ring but differ in the presence of the carboxylic acid group.
2-Amino-4-methylthiazole: This compound has a methyl group instead of a carboxylic acid group, leading to different chemical properties and reactivity.
2-Amino-5-methylthiazole: Similar to 2-amino-4-methylthiazole, but with the methyl group at a different position.
The uniqueness of this compound lies in its combination of the amino group and carboxylic acid group, which provides a versatile platform for various chemical modifications and applications.
Eigenschaften
Molekularformel |
C4H6N2O2S |
---|---|
Molekulargewicht |
146.17 g/mol |
IUPAC-Name |
2-amino-5H-1,2-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C4H6N2O2S/c5-6-1-3(2-9-6)4(7)8/h1H,2,5H2,(H,7,8) |
InChI-Schlüssel |
IEKFHJSADBWHIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=CN(S1)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.